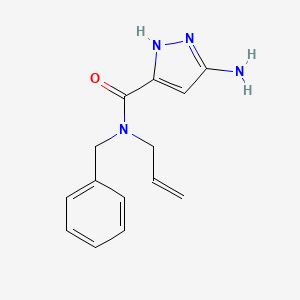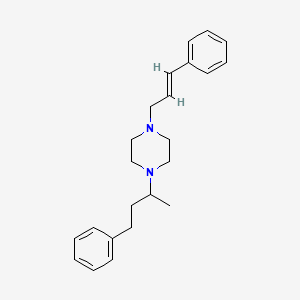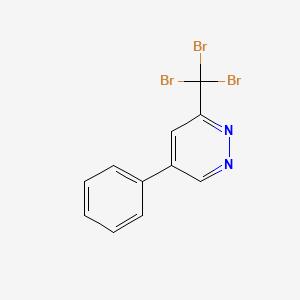
1-(3-methylphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as thienopyrimidinone, is a heterocyclic compound that has garnered significant interest from the scientific community due to its potential applications in drug discovery and development. This molecule has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedinone is complex and not yet fully understood. However, it has been shown to act through a variety of pathways, including inhibition of protein kinases, modulation of transcription factors, and alteration of cell cycle regulators. Thienopyrimidinone has also been shown to induce apoptosis in cancer cells through activation of caspases and downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects
Thienopyrimidinone has been shown to possess a wide range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and antiviral properties, 1-(3-methylphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedinone has been shown to possess antioxidant properties, reducing oxidative stress and protecting against cellular damage. Thienopyrimidinone has also been shown to possess neuroprotective properties, reducing neuronal damage and promoting neuronal survival.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-methylphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedinone in lab experiments include its wide range of biological activities, its potential applications in drug discovery and development, and its relatively low toxicity. However, the limitations of using 1-(3-methylphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedinone in lab experiments include its complex mechanism of action, its potential interactions with other compounds, and the need for further research to fully understand its effects.
Future Directions
There are numerous future directions for research on 1-(3-methylphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedinone. These include further exploration of its antitumor, anti-inflammatory, and antiviral properties, as well as investigation of its potential applications in other areas, such as neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-methylphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedinone and to identify potential drug targets. Finally, the development of new synthesis methods for 1-(3-methylphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedinone may lead to more efficient and high-yielding production of this molecule.
Synthesis Methods
The synthesis of 1-(3-methylphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedinone can be achieved through a variety of methods, including cyclization of 2-aminothiophenes with ethyl acetoacetate, reaction of thienyl aldehydes with 3-methyluracil, and condensation of thienyl aldehydes with 3-methyl-4-oxo-4H-pyran-2,6-dicarboxylic acid. Of these methods, the latter has been shown to be the most efficient and high-yielding.
Scientific Research Applications
Thienopyrimidinone has been the subject of numerous scientific studies due to its potential applications in drug discovery and development. This molecule has been shown to possess antitumor properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 1-(3-methylphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedinone has been shown to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Thienopyrimidinone has also been shown to possess antiviral properties, inhibiting the replication of a wide range of viruses, including HIV, hepatitis C virus, and influenza A virus.
properties
IUPAC Name |
(5E)-1-(3-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-10-4-2-5-11(8-10)18-15(20)13(14(19)17-16(18)21)9-12-6-3-7-22-12/h2-9H,1H3,(H,17,19,21)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSPSFGXHSNMOT-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=CS3)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5467209.png)
![N-cyclopentyl-4-[5-(morpholin-4-ylmethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5467221.png)

![5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5467248.png)
![4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5467263.png)

![N-(2-fluorophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide oxalate](/img/structure/B5467271.png)
![1-[(1-{[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5467281.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5467282.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5467285.png)

![mesityl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5467289.png)
![1-(3-fluorobenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5467294.png)